molecular formula C10H12N2S B1306018 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol CAS No. 53440-32-7

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Cat. No.: B1306018
CAS No.: 53440-32-7
M. Wt: 192.28 g/mol
InChI Key: DUHDUYRXLGSMLQ-UHFFFAOYSA-N
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Description

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is an organic compound with the molecular formula C₁₀H₁₂N₂S. This compound features a tetrahydropyrimidine ring fused to a benzene ring with a thiol group attached. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzene thiol with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous.

Chemical Reactions Analysis

Types of Reactions

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide are often used.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Various reduced thiol derivatives.

    Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is utilized in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzeneamine
  • 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenealcohol
  • 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenealdehyde

Uniqueness

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is unique due to its thiol group, which imparts distinct reactivity compared to its amine, alcohol, and aldehyde counterparts. This makes it particularly valuable in reactions requiring nucleophilic or redox-active sites.

Properties

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDUYRXLGSMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420763
Record name 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53440-32-7
Record name 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53440-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Reactant of Route 2
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
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2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
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2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Reactant of Route 5
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Reactant of Route 6
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

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